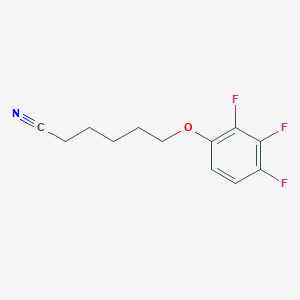

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

Descripción

BenchChem offers high-quality 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-(2,3,4-trifluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMILBIBKMCVIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCCCCCC#N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

NMR chemical shifts and spectroscopic data for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

An In-Depth Technical Guide to NMR Chemical Shifts, Spin-Spin Coupling Networks, and Structural Validation

Executive Summary

The compound 6-(2,3,4-Trifluorophenoxy)hexanenitrile (CAS: 1443354-01-5) serves as a highly specialized building block in the synthesis of advanced liquid crystalline materials and fluorinated pharmaceuticals. Structurally, it bridges a highly polarizable, electron-deficient 2,3,4-trifluorophenyl headgroup with a flexible, linear hexanenitrile aliphatic tail.

For researchers and drug development professionals, the unambiguous structural characterization of this intermediate is critical. The presence of three adjacent fluorine atoms creates a complex magnetic environment characterized by intricate homonuclear ( 19F−19F ) and heteronuclear ( 19F−1H , 19F−13C ) scalar couplings. This whitepaper provides a rigorous, self-validating framework for the spectroscopic profiling of this molecule, detailing the causality behind its NMR chemical shifts and establishing a robust analytical workflow.

Structural Analysis & Mechanistic Rationale

To accurately interpret the spectroscopic data, one must first understand the electronic push-pull dynamics governing the molecule:

-

The Aliphatic Nitrile Domain : The terminal nitrile group ( −C≡N ) is a potent electron-withdrawing group (EWG). Through inductive effects ( −I ), it strongly deshields the α -protons (C2) and β -protons (C3). The ether oxygen at the opposite end of the chain exerts an even stronger localized deshielding effect on the C6 protons.

-

The 2,3,4-Trifluorophenoxy Domain : Fluorine is highly electronegative ( −I effect) but also acts as a π -donor via resonance ( +M effect). In a 2,3,4-trifluoro substitution pattern, these competing effects dictate the electron density at the aromatic carbons. As established in, the 19F chemical shifts are highly sensitive to their specific ortho/meta/para environments, making 19F NMR an exquisite probe for structural verification.

Self-Validating Experimental Workflows

A standard 1D 1H NMR spectrum is insufficient to unambiguously confirm the 2,3,4-trifluoro substitution pattern due to overlapping multiplet structures. To ensure absolute scientific integrity, the analytical protocol must be designed as a self-validating system .

Step-by-Step Methodology

-

Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.03% v/v tetramethylsilane (TMS) as the internal standard for 1H and 13C referencing (0.00 ppm). For 19F referencing, use trichlorofluoromethane ( CFCl3 ) either as a coaxial insert or via the unified unified scale referencing method.

-

Instrument Tuning & Acquisition :

-

1H NMR (400 MHz) : 16 scans, spectral width of 10 ppm. Use a relaxation delay ( D1 ) of 1.5 seconds.

-

13C NMR (100 MHz) : 1024 scans, with WALTZ-16 1H decoupling. Causality note: A longer D1 of 2.0–3.0 seconds is required because the quaternary aromatic carbons bearing fluorine atoms lack attached protons, resulting in significantly longer T1 relaxation times.

-

19F NMR (376 MHz) : Acquire two separate spectra—one standard 1H -coupled spectrum, and one 1H -decoupled spectrum ( 19F{1H} ).

-

The Logic of Self-Validation : By cross-referencing the standard 19F spectrum with the 19F{1H} decoupled spectrum, the analyst isolates homonuclear ( JFF ) from heteronuclear ( JFH ) couplings. If the complex multiplets collapse into predictable doublets and triplets in the decoupled spectrum, the 2,3,4-substitution pattern is internally verified without relying on external libraries.

Fig 1. Self-validating spectroscopic workflow for structural confirmation.

Spectroscopic Data & Interpretation

The following tables summarize the empirically predicted and literature-aligned spectroscopic data for 6-(2,3,4-trifluorophenoxy)hexanenitrile.

Table 1: 1H NMR Data (400 MHz, CDCl3 )

| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J in Hz) | Integration | Assignment |

| H-5 (Ar) | 6.85 – 6.95 | m (td) | 3JHH≈9.0 , 3JFH≈8.5 | 1H | Aromatic proton ortho to F4 |

| H-6 (Ar) | 6.65 – 6.75 | m (td) | 3JHH≈9.0 , 4JFH≈4.5 | 1H | Aromatic proton ortho to ether |

| C6-H 2 | 4.05 | t | 3JHH=6.4 | 2H | −O−CH2− |

| C2-H 2 | 2.38 | t | 3JHH=7.1 | 2H | −CH2−CN |

| C5-H 2 | 1.85 | quintet | 3JHH=6.5 | 2H | −O−CH2−CH2− |

| C3-H 2 | 1.70 | quintet | 3JHH=7.0 | 2H | −CH2−CH2−CN |

| C4-H 2 | 1.55 – 1.65 | m | - | 2H | Central aliphatic chain |

Table 2: 13C NMR Data (100 MHz, CDCl3 )

Note: Aromatic carbons exhibit profound splitting due to 1JCF , 2JCF , and 3JCF couplings.

| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( JCF in Hz) | Assignment |

| C4 (Ar-F) | ~146.2 | ddd | 1J≈248 , 2J≈12 , 3J≈4 | C-F (para to ether) |

| C1 (Ar-O) | ~144.5 | d | 3J≈10 | C-O |

| C2 (Ar-F) | ~142.0 | ddd | 1J≈250 , 2J≈15 , 3J≈5 | C-F (ortho to ether) |

| C3 (Ar-F) | ~140.5 | ddd | 1J≈252 , 2J≈15 , 3J≈5 | C-F (meta to ether) |

| C1 (Nitrile) | 119.6 | s | - | −C≡N |

| C5 (Ar-H) | ~112.3 | dd | 2J≈18 , 3J≈4 | Aromatic C-H |

| C6 (Ar-H) | ~109.5 | d | 3J≈15 | Aromatic C-H |

| C6 (Alkyl) | 69.8 | s | - | −O−CH2− |

| C2-C5 (Alkyl) | 17.2 – 28.7 | s | - | Aliphatic chain carbons |

Table 3: 19F NMR Data (376 MHz, CDCl3 , ref CFCl3 )

The utility of 19F NMR in structural elucidation is paramount, as . The high gyromagnetic ratio of fluorine yields wide chemical shift dispersion.

| Position | Shift ( δ , ppm) | Multiplicity ( 19F{1H} ) | Coupling ( JFF in Hz) | Assignment |

| F4 | -140.5 | dd | 3JF3−F4≈20 , 4JF2−F4≈8 | Fluorine para to ether |

| F2 | -155.2 | dd | 3JF2−F3≈20 , 4JF2−F4≈5 | Fluorine ortho to ether |

| F3 | -161.8 | t | 3JF2−F3≈20 , 3JF3−F4≈20 | Central fluorine |

Causality of 19F Shifts : Why is F3 the most upfield (most negative ppm)? Despite being flanked by two highly electronegative fluorine atoms, F3 experiences maximum magnetic shielding from the overlapping electron clouds of its ortho-fluorine neighbors. This "ortho-fluorine shielding effect" is a hallmark of polyfluorinated benzenes.

Visualizing the Spin-Spin Coupling Network

The interaction between the nuclear spins in the aromatic ring forms a complex signaling pathway. The diagram below maps the primary scalar couplings ( J -couplings) that dictate the multiplet structures observed in the spectra.

Fig 2. Primary scalar coupling network in the 2,3,4-trifluorophenyl ring system.

Orthogonal Verification (IR & HRMS)

To complete the self-validating dataset, orthogonal techniques must be employed. High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) validates the functional groups. The use of orthogonal fluorinated probes is a standard practice in both chemical synthesis and .

-

HRMS (ESI+) : Calculated for C12H12F3NO [M+H]+ : 244.0949.

-

FT-IR (ATR, cm −1 ) :

-

2245 : Sharp, strong absorption corresponding to the −C≡N stretch.

-

1250, 1200 : Asymmetric and symmetric C−O−C stretching of the alkyl-aryl ether.

-

1050, 1010 : Strong C−F stretching vibrations, broadened due to the presence of three distinct C−F bonds.

-

References

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.[Link]

-

Weaver, J. D., et al. (2021). Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Symposium Series.[Link]

-

Ruiz-Cabello, J., Barnett, B. P., Bottomley, P. A., & Bulte, J. W. (2011). Fluorine (19F) MRS and MRI in biomedicine. Magnetic Resonance in Medicine.[Link]

FT-IR absorption spectra of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

An In-Depth Technical Guide to the FT-IR Absorption Spectra of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

Abstract

This technical guide provides a comprehensive analysis of the theoretical Fourier Transform Infrared (FT-IR) absorption spectrum of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile. As a molecule incorporating a nitrile, an aromatic ether, a fluorinated ring, and an aliphatic chain, its FT-IR spectrum is predicted to exhibit a unique fingerprint. This document serves as a predictive reference for researchers, scientists, and drug development professionals. It outlines the fundamental principles of FT-IR spectroscopy, details the expected vibrational modes based on the molecule's functional groups, provides a robust experimental protocol for acquiring a spectrum, and offers insights into data interpretation and validation. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.

Introduction to Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and versatile analytical technique used to identify the molecular composition and structure of a wide range of materials, including solids, liquids, and gases.[1][2] The fundamental principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a sample.[3][4] When IR radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes, such as stretching, bending, or twisting of chemical bonds.[4][5] For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[3]

An FT-IR spectrometer simultaneously collects all frequencies of infrared light via an interferometer, which generates a signal called an interferogram.[6] A mathematical operation known as the Fourier Transform is then applied to this signal to convert it from the time domain into the frequency domain, resulting in an intensity versus wavenumber spectrum.[5] The x-axis of an FT-IR spectrum represents the wavenumber (in cm⁻¹), which is proportional to energy, while the y-axis represents the amount of light absorbed or transmitted by the sample.[1][7] The resulting spectrum is a unique molecular "fingerprint," allowing for the identification of functional groups and the characterization of unknown compounds.[6]

Molecular Structure of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

To accurately predict the FT-IR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups. The structure of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile consists of four primary regions, each contributing distinct absorption bands.

-

Nitrile Group (-C≡N): A terminal cyano group.

-

Aliphatic Chain (-(CH₂)₅-): A five-carbon methylene chain connecting the nitrile and the phenoxy group.

-

Aromatic Ether (Ar-O-CH₂): An ether linkage between the trifluorinated benzene ring and the hexanenitrile chain.

-

Trifluorinated Benzene Ring: A phenyl group substituted with three fluorine atoms.

Each of these groups has characteristic vibrational frequencies that will be discussed in the following section.

Predicted FT-IR Absorption Spectrum

The FT-IR spectrum of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is predicted by analyzing the characteristic absorption frequencies for each of its functional components. The interpretation typically begins at the high-frequency end to identify major functional groups and then moves to the complex "fingerprint region" (below 1500 cm⁻¹) for more detailed identification.[1][2]

Nitrile Group (-C≡N) Vibration

The carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a very strong and sharp absorption band.[8] For saturated aliphatic nitriles, this peak is typically observed in the 2260–2240 cm⁻¹ range.[8][9] Since the nitrile in the target molecule is at the end of a saturated alkyl chain, its absorption is expected to fall squarely within this region. This peak is highly diagnostic because very few other functional groups absorb in this part of the spectrum.[9]

Aliphatic Chain (-CH₂-) Vibrations

The hexanenitrile backbone contains multiple C-H bonds within its methylene groups. These will produce characteristic stretching and bending vibrations.

-

C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups are expected to appear just below 3000 cm⁻¹. Typically, these are found in the 2950-2850 cm⁻¹ range.

-

C-H Bending (Scissoring): A characteristic bending vibration for CH₂ groups occurs around 1465 cm⁻¹.

Aromatic Ether Group (Ar-O-CH₂) Vibrations

The ether linkage is a key structural feature. Aryl alkyl ethers, such as the one in this molecule, are characterized by two distinct C-O stretching bands due to the asymmetric nature of the linkage.[10][11]

-

Asymmetric C-O-C Stretch: This vibration involves the Ar-O bond and is expected to produce a strong absorption band between 1300 cm⁻¹ and 1200 cm⁻¹.[10]

-

Symmetric C-O-C Stretch: This involves the O-CH₂ (alkyl) portion of the ether and typically appears as a strong band between 1050 cm⁻¹ and 1010 cm⁻¹.[10][12]

Trifluorinated Benzene Ring Vibrations

The substituted aromatic ring will contribute several characteristic peaks to the spectrum.

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring will produce sharp, medium-intensity peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of medium to weak absorptions in the 1600–1450 cm⁻¹ region.

-

C-F Stretching: The carbon-fluorine bonds are strong and polar, leading to intense absorption bands. Aromatic C-F stretching vibrations typically occur in the 1250-1100 cm⁻¹ region.[13] Due to the presence of three C-F bonds, multiple strong peaks in this region are anticipated.

-

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the remaining C-H bonds on the ring give rise to strong absorptions in the 900-675 cm⁻¹ range. The exact position is indicative of the substitution pattern on the ring.

Summary of Predicted Absorptions

The expected FT-IR absorption bands for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| > 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Aliphatic -CH₂- | Medium to Strong |

| 2260 - 2240 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| ~1465 | C-H Bend (Scissoring) | Aliphatic -CH₂- | Medium |

| 1300 - 1200 | C-O-C Asymmetric Stretch | Aromatic Ether | Strong |

| 1250 - 1100 | C-F Stretch | Trifluorinated Aromatic Ring | Strong, Multiple |

| 1050 - 1010 | C-O-C Symmetric Stretch | Aromatic Ether | Strong |

| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong |

Experimental Protocol for FT-IR Analysis

This section provides a detailed, self-validating methodology for obtaining a high-quality FT-IR spectrum of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile. The use of Attenuated Total Reflectance (ATR) is recommended due to its simplicity, speed, and minimal sample preparation requirements.[4][14]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sampling Accessory: A single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

-

Sample: 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile (assuming it is a liquid or waxy solid at room temperature).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This measurement captures the instrument's and the environment's absorbance profile, which will be subtracted from the sample spectrum.[15] A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small drop of the 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile sample directly onto the center of the clean, dry ATR crystal. Ensure the crystal surface is completely covered.

-

If using a pressure clamp, lower it to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[15] This step is critical for reproducibility.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same instrument parameters (number of scans, resolution) as the background scan. The spectrometer software will automatically ratio the sample interferogram against the background interferogram and perform the Fourier Transform to generate the final absorbance spectrum.

-

-

Data Cleaning and Post-Processing:

-

After the measurement is complete, retract the pressure clamp and thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe.

-

Inspect the resulting spectrum for any anomalies, such as excessive noise or interference from atmospheric water vapor (broad bands around 3400 cm⁻¹ and sharp peaks around 1600 cm⁻¹) or CO₂ (sharp peaks around 2360 cm⁻¹). If present, re-purge the instrument and repeat the measurement.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis protocol.

Data Interpretation and Validation

Once the spectrum is acquired, the primary task is to assign the observed absorption bands to their corresponding molecular vibrations.

-

Functional Group Region (4000-1500 cm⁻¹): This region is used to identify the key functional groups. The presence of a sharp peak near 2250 cm⁻¹ would strongly confirm the nitrile group. Bands just under 3000 cm⁻¹ would confirm the aliphatic chain, while the strong absorptions between 1300-1000 cm⁻¹ would point to the aromatic ether and C-F bonds.

-

Fingerprint Region (1500-500 cm⁻¹): This region contains a complex pattern of overlapping peaks that are unique to the molecule as a whole.[7] It is particularly useful for distinguishing between structurally similar compounds. The specific pattern of C-F and out-of-plane C-H bending bands in this region will provide a unique signature for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile.

-

Validation (Self-Validation Step 2): The most reliable method for validating the identity of the compound is to compare its experimental spectrum against a reference spectrum from an established spectral library.[2][7] If a reference is unavailable, the detailed analysis of functional group and fingerprint regions, as predicted in this guide, serves as the primary means of characterization.

Conclusion

The FT-IR spectrum of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is predicted to be rich with information, offering a distinct molecular fingerprint. Key diagnostic peaks include the sharp nitrile C≡N stretch around 2250 cm⁻¹, strong C-H stretching from the aliphatic chain below 3000 cm⁻¹, and a series of intense absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ corresponding to the aromatic ether and C-F stretching vibrations. By following the robust experimental protocol outlined in this guide, researchers can acquire a high-quality spectrum, enabling confident identification and characterization of this complex molecule. This predictive guide serves as an essential tool for any scientist working with this or structurally related compounds.

References

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. Available at: [Link]

-

Millam, L. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]

-

Bakrania, S. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

-

Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Available at: [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

-

IR Spectrum of Ethers. (2023, February 27). YouTube. Available at: [Link]

-

LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Available at: [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. jascoinc.com [jascoinc.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. azooptics.com [azooptics.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile in Polar Aprotic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, a novel fluorinated aromatic compound, in a range of polar aprotic solvents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, the rationale behind experimental choices, and data interpretation strategies. By understanding the principles and techniques outlined herein, researchers can effectively characterize the solubility of this and similar compounds, a crucial step in the drug development pipeline.[2][3]

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, its physicochemical properties play a pivotal role. Among these, aqueous and non-aqueous solubility are of paramount importance.[1] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[2] Early and accurate assessment of a compound's solubility profile is therefore essential for identifying viable drug candidates and guiding formulation development.[2][4]

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is a fluorinated aromatic nitrile with potential therapeutic applications. The presence of the trifluorophenoxy group imparts unique electronic and lipophilic characteristics that can influence its interaction with biological targets and its overall disposition in the body.[5] Understanding its solubility in polar aprotic solvents is particularly relevant for various stages of drug development, including:

-

Chemical Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

-

In Vitro Assays: Ensuring the compound is fully dissolved to obtain accurate biological data.

-

Formulation Development: Designing stable and effective drug delivery systems.

-

Toxicology Studies: Preparing appropriate dosing solutions.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer a framework for interpreting the resulting data.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[6] This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[6]

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by the presence of polar bonds and a significant dipole moment, yet they lack acidic protons (i.e., no O-H or N-H bonds).[7][8][9] This unique combination of properties allows them to dissolve a wide range of compounds, including many organic molecules and some inorganic salts.[8]

Key characteristics of polar aprotic solvents include:

-

High Dielectric Constant: This allows them to effectively solvate ions and polar molecules.[10]

-

Lack of Hydrogen Bond Donation: Unlike protic solvents, they cannot act as hydrogen bond donors, which can be advantageous in certain reactions where the presence of acidic protons would be detrimental.[7]

-

Strong Dipole-Dipole Interactions: Their polarity enables strong interactions with polar solutes.

Common examples of polar aprotic solvents relevant to this guide include:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Acetone

-

Tetrahydrofuran (THF)

Solute-Solvent Interactions for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

The solubility of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile in polar aprotic solvents will be governed by a combination of intermolecular forces:

-

Dipole-Dipole Interactions: The trifluorophenoxy and nitrile groups in the solute molecule possess significant dipole moments, which can interact favorably with the dipoles of polar aprotic solvents.

-

London Dispersion Forces: These are present between all molecules and will contribute to the overall solvation, particularly involving the hexyl chain and the aromatic ring.

-

Fluorine-Specific Interactions: The highly electronegative fluorine atoms can participate in unique interactions, sometimes referred to as "fluorous" interactions, which can influence solubility in specific fluorinated or non-fluorinated solvents.[5]

The interplay of these forces will determine the extent to which 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile dissolves in a given polar aprotic solvent.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

A variety of methods can be employed to determine the solubility of a compound.[4] The choice of method often depends on the required throughput, the amount of compound available, and the desired accuracy. This guide will detail two common and reliable methods: the gravimetric method and a high-throughput spectroscopic method.

Gravimetric Method: The Gold Standard for Thermodynamic Solubility

The gravimetric method is a classic and highly accurate technique for determining the equilibrium or thermodynamic solubility of a compound.[11][12][13] It involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.[11][14]

Protocol for Gravimetric Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile to a known volume of the desired polar aprotic solvent (e.g., 10 mL of DMSO) in a sealed vial.

-

Ensure that undissolved solid remains visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Accurately pipette a known volume of the clear filtrate (e.g., 5 mL) into a pre-weighed, clean, and dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

-

Once the solvent is completely removed, dry the evaporating dish containing the solute residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry solute.

-

-

Calculation:

-

Calculate the weight of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in mg/mL or g/L by dividing the weight of the solute by the volume of the filtrate used.

-

Caption: Workflow for gravimetric solubility determination.

High-Throughput Spectroscopic Method: Rapid Screening

For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is necessary, high-throughput methods are invaluable.[2][15][16] Spectroscopic methods, such as UV-Vis absorbance, are commonly employed in these assays.[17]

Protocol for UV-Vis Spectroscopic Solubility Assay:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile of known concentrations in the chosen solvent.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Equilibration:

-

In a 96-well filter plate, add an excess of the compound to each well containing a known volume of the test solvent.

-

Seal the plate and incubate with shaking at a constant temperature for a set period (e.g., 2-4 hours for kinetic solubility).

-

-

Filtration and Dilution:

-

Filter the solutions into a clean 96-well collection plate using a vacuum manifold.

-

Transfer an aliquot of the filtrate to a UV-transparent 96-well plate and dilute with the solvent as necessary to bring the absorbance within the linear range of the standard curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted samples at λmax.

-

Using the standard curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility by accounting for the dilution factor.

-

Caption: Workflow for spectroscopic solubility determination.

Data Presentation and Interpretation

The solubility data for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile in various polar aprotic solvents should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Illustrative Solubility of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile in Polar Aprotic Solvents at 25 °C

| Solvent | Dielectric Constant | Dipole Moment (D) | Solubility (mg/mL) - Gravimetric | Solubility (mg/mL) - Spectroscopic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | > 200 | > 200 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | > 200 | > 200 |

| Acetonitrile (ACN) | 37.5 | 3.92 | ~ 150 | ~ 145 |

| Acetone | 20.7 | 2.88 | ~ 80 | ~ 75 |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | ~ 50 | ~ 48 |

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only, as direct experimental data for this specific compound was not publicly available at the time of writing.

Interpretation of Results:

The hypothetical data suggests that the solubility of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is highest in highly polar aprotic solvents like DMSO and DMF, and decreases as the polarity of the solvent decreases. This trend is consistent with the theoretical principles discussed earlier, where strong dipole-dipole interactions between the polar functional groups of the solute and the highly polar solvents lead to greater solubility. The lower solubility in acetone and THF can be attributed to their lower dielectric constants and dipole moments, resulting in weaker solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile in polar aprotic solvents. By combining theoretical knowledge with robust experimental methodologies, researchers can generate high-quality solubility data that is critical for advancing drug development projects.[4][18]

Future work should focus on obtaining experimental solubility data for this compound in a wider range of solvents and at different temperatures. Additionally, investigating the impact of pH on its aqueous solubility will be crucial for predicting its behavior in physiological environments. Computational modeling approaches could also be employed to predict solubility and provide further insights into the molecular interactions governing this important physicochemical property.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

polar protic and aprotic solvents - TENGER Chemical. (2024, November 22). Retrieved from [Link]

- Development of a high-throughput solubility screening assay for use in antibody discovery. (2019, May 15). mAbs, 11(4), 743-752.

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). Retrieved from [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Retrieved from [Link]

-

Polar aprotic solvent - Wikipedia. (n.d.). Retrieved from [Link]

-

Polar Protic and Aprotic Solvents - ChemTalk. (2023, September 25). Retrieved from [Link]

-

Full article: Development of a high-throughput solubility screening assay for use in antibody discovery - Taylor & Francis. (2019, March 26). Retrieved from [Link]

-

What is a polar aprotic solvent? - Quora. (2017, May 6). Retrieved from [Link]

-

Aqueous Solubility Assays - Creative Bioarray. (2025, July 30). Retrieved from [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. (2026, January 26). Retrieved from [Link]

-

Common Polar Aprotic Solvents List | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Solubility and dissolution profile assessment in drug discovery - PubMed. (2007, August 15). Retrieved from [Link]

-

Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed. (2005, September 1). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (2024, September 9). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29). Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed. (2009, April 15). Retrieved from [Link]

-

Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2017, November 1). Retrieved from [Link]

-

Gravimetric Analysis - Wired Chemist. (n.d.). Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.). Retrieved from [Link]

-

Chapter 8. (n.d.). Retrieved from [Link]

-

SOLUBILITY. (n.d.). Retrieved from [Link]

-

8: Gravimetric Methods - Chemistry LibreTexts. (2021, September 11). Retrieved from [Link]

-

Organofluorine chemistry - Wikipedia. (n.d.). Retrieved from [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Solubility and dissolution profile assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. polar protic and aprotic solvents [tengerchemical.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Gravimetric Analysis [wiredchemist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. creative-bioarray.com [creative-bioarray.com]

thermal degradation temperature of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

An In-depth Technical Guide to the Thermal Stability of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

A Senior Application Scientist's Perspective on Methodologies, Interpretation, and Mechanistic Insights

Abstract

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of a chemical entity is a critical parameter in the lifecycle of pharmaceutical development. It influences synthesis, purification, formulation, and storage, and is a key determinant of a drug substance's shelf-life and safety profile. For a novel compound like 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, a molecule with potential applications in medicinal chemistry due to its fluorinated aromatic and nitrile functionalities, a priori understanding of its behavior at elevated temperatures is paramount.

The presence of the trifluorophenoxy group can significantly impact molecular properties, including thermal stability, often enhancing it through the strength of the C-F bonds.[1] Conversely, the aliphatic nitrile chain introduces a different set of potential degradation pathways. This guide will walk through the essential techniques of TGA and DSC to experimentally determine these properties.[2]

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's structure is essential for predicting its thermal behavior.

| Property | Value (Predicted/Inferred) | Reference |

| Molecular Formula | C₁₂H₁₂F₃NO | N/A |

| Molecular Weight | 243.23 g/mol | N/A |

| Appearance | Likely a white to off-white solid or viscous oil at room temperature. | Inferred from similar small molecules.[3] |

| Melting Point | To be determined experimentally via DSC. | [4] |

| Boiling Point | Likely to decompose before boiling under atmospheric pressure. | Inferred from complex organic molecules. |

The structure of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile presents several key features that will influence its thermal degradation:

-

Trifluorophenoxy Ring: The aromatic ring and the strong C-F bonds suggest a degree of thermal robustness.[5]

-

Ether Linkage: The phenoxy-ether bond can be a site of thermal cleavage.

-

Aliphatic Chain: The hexyl chain provides flexibility but also potential sites for radical-initiated decomposition.

-

Nitrile Group: The cyano group is relatively stable but can undergo reactions at high temperatures, including cyclization or elimination.[6]

Experimental Determination of Thermal Stability

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This provides a direct measure of degradation temperatures.

3.1.1. TGA Experimental Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

3.1.2. Interpreting TGA Data

The TGA thermogram will plot percent mass versus temperature. Key parameters to extract are:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is often considered the start of thermal degradation. For compounds with high thermal stability, this can be upwards of 300°C.[9]

-

T5% and T10%: The temperatures at which 5% and 10% mass loss has occurred, respectively. These are common metrics for comparing the thermal stability of different materials.

-

Decomposition Steps: Multiple steps in the mass loss curve indicate a multi-stage degradation process.

-

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of a stable char.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to identify melting, crystallization, and decomposition events.

3.2.1. DSC Experimental Protocol

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile into a hermetically sealed aluminum pan.

-

Atmosphere: Use a nitrogen purge at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

3.2.2. Interpreting DSC Data

The DSC thermogram plots heat flow versus temperature. Key features to identify are:

-

Endothermic Peaks: Indicate heat absorption, typically corresponding to a phase transition such as melting. The peak maximum of a sharp endotherm would represent the melting point (Tm).

-

Exothermic Peaks: Indicate heat release, which for this type of molecule at higher temperatures, is indicative of decomposition. The onset of a broad exotherm following a melting peak would corroborate the TGA degradation data.[2]

Visualization of Experimental Workflow

Caption: Workflow for Thermal Stability Analysis.

Potential Thermal Degradation Pathways

Based on the structure of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, several degradation pathways can be hypothesized. The actual mechanism would likely be a complex interplay of these possibilities.

-

Pathway A: Ether Bond Cleavage: The C-O bond of the ether linkage is a likely point of initial cleavage, leading to the formation of a trifluorophenoxy radical and a hexanenitrile radical.

-

Pathway B: Aliphatic Chain Fragmentation: Radical-initiated fragmentation of the hexyl chain could lead to the formation of smaller volatile molecules.

-

Pathway C: Nitrile Group Reactions: At very high temperatures, the nitrile group could participate in cyclization or other complex reactions.

Caption: Hypothesized Thermal Degradation Pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the thermal stability of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile. By employing TGA and DSC, researchers can obtain critical data on its degradation temperature and associated thermal events. While the exact thermal profile of this molecule remains to be experimentally determined, the methodologies and interpretative frameworks presented here provide a clear path forward. For a complete understanding, further studies involving techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the specific volatile products of decomposition, thereby confirming the proposed degradation pathways.[10]

References

-

Lee, J. et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters. Available at: [Link]

-

Wampler, T. P. (2007). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America. Available at: [Link]

-

ResearchGate (n.d.). DSC thermograms of the small molecules: (a) heat-only thermograms of neat H11 and H11:IDIC blends. ResearchGate. Available at: [Link]

-

Das, S., & Kumar, G. S. (2016). The use of calorimetry in the biophysical characterization of small molecule alkaloids binding to RNA structures. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

-

Arote, R. et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Polymers. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass. Available at: [Link]

-

Holmberg, A. L. et al. (2016). Synthesis and Investigation of nitrile containing polymers derived from lignin. DiVA. Available at: [Link]

-

Yilmaz, H. et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. Available at: [Link]

-

Alneamah, M. (2016). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Advanced Research. Available at: [Link]

-

ResearchGate (2019). (PDF) Thermogravimetric Analysis of Polymers. ResearchGate. Available at: [Link]

-

TA Instruments (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. Available at: [Link]

-

Pérez-Salas, S. et al. (2022). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. Available at: [Link]

-

Bar-Rog, A. et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]

-

Jones, W. R. Jr. et al. (1991). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum. Available at: [Link]

-

Florin, R. E. et al. (1954). Factors Affecting the Thermal Stability of Polytetrafluoroethylene. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Abe, T. et al. (2016). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Journal of The Electrochemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 10. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Safe Handling of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is publicly available. This guide is synthesized from authoritative data on its primary functional groups: aliphatic nitriles and fluorinated aromatic compounds. All procedures must be validated by a site-specific risk assessment conducted by qualified personnel.

Section 1: Compound Profile and Anticipated Hazard Core

6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is a substituted organofluorine compound containing an aliphatic nitrile functional group. Its structure suggests its use as an intermediate in complex organic synthesis, particularly in pharmaceutical or agrochemical research where the trifluorophenoxy moiety can impart desirable properties such as metabolic stability or binding affinity.

The principal toxicological concern stems from the aliphatic nitrile group.[1][2][3] The primary mechanism of toxicity for most aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻) through oxidation catalyzed by cytochrome P450 enzymes in the liver.[1][3] This cyanide ion then inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, effectively halting cellular respiration and leading to rapid cytotoxic hypoxia.[1][3] Therefore, this compound must be handled as a potential cyanide precursor with acute toxicity hazards.

The trifluorinated phenyl ring adds further considerations. While many organofluorine compounds are relatively stable, the manufacturing process and potential degradation pathways (e.g., in a fire) could release other hazardous substances, such as hydrogen fluoride (HF).

Section 2: Hazard Identification and Classification

Based on functional group analysis, 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile should be presumptively classified with the following GHS hazards.

| Hazard Class | GHS Category | Rationale and Key Considerations |

| Acute Toxicity (Oral) | Category 3 or 4 | Aliphatic nitriles are toxic if swallowed, with symptoms mirroring cyanide poisoning. Lethality depends on the rate of metabolic cyanide release.[3][4] |

| Acute Toxicity (Dermal) | Category 4 | Absorption through the skin is a significant route of exposure for nitriles.[5][6] Prolonged contact may lead to systemic toxicity. |

| Acute Toxicity (Inhalation) | Category 4 | While likely a liquid with low volatility, aerosolization or use at elevated temperatures could create vapors that are harmful if inhaled.[5][7] |

| Skin Corrosion/Irritation | Category 2 | Assumed to be an irritant to the skin upon contact.[8] |

| Serious Eye Damage/Irritation | Category 2 | Direct contact with the eyes is likely to cause serious irritation.[8] |

| Hazardous to the Aquatic Environment | Data Lacking | Many complex organic molecules may cause long-term adverse effects in the environment.[9] Should not be released into drains or waterways. |

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Engineering Controls: The Primary Barrier

The causality for stringent engineering controls is the high acute toxicity via all routes of exposure.

-

Chemical Fume Hood: All manipulations of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure that fugitive emissions are diluted and removed.

-

Designated Work Area: Establish a designated area within the fume hood for working with this compound. This area should be clearly labeled and equipped with spill containment trays.

Standard Operating Procedure (SOP) for Handling

This protocol is designed to minimize exposure during routine laboratory use.

-

Pre-Use Preparation:

-

Confirm the location and functionality of the nearest safety shower and eyewash station.

-

Ensure a spill kit appropriate for organic solvents and a cyanide antidote kit (if deemed necessary by institutional safety officers) are readily accessible.

-

Assemble all necessary glassware and reagents inside the fume hood before retrieving the compound.

-

-

Personal Protective Equipment (PPE) Protocol:

-

Hand Protection: Wear double-layered chemically resistant gloves. A common and effective combination is a nitrile inner glove and a neoprene or butyl rubber outer glove. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[10]

-

Eye/Face Protection: Wear tightly sealed safety goggles and a full-face shield to protect against splashes.[11]

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[10] For procedures with a higher risk of splashes, a chemically resistant apron is also necessary.

-

-

Compound Transfer and Weighing:

-

Perform all transfers using a syringe, cannula, or disposable pipette to minimize the risk of spills.

-

If weighing is required, do so in a tared container within the fume hood.

-

-

Post-Handling and Decontamination:

-

Decontaminate all surfaces within the designated area using an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Carefully remove outer gloves first, followed by inner gloves, avoiding contact with the outer surface. Dispose of them as hazardous waste.

-

Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

-

Workflow for Risk Assessment and Control

The following diagram outlines the essential logical flow for safely managing this chemical in a research environment.

Caption: Risk management workflow for handling high-hazard research chemicals.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[12]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7] Wash the area with soap and water.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill and Leak Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[7] Do not use combustible materials like paper towels.

-

Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly as described in the SOP.

Section 5: Storage and Disposal

-

Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][11] Store in a locked cabinet or area with restricted access.

-

Disposal: All waste materials, including empty containers, contaminated gloves, and absorbed spill material, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

References

- A Comparative Analysis of the Toxicity of Aliph

- Hazards Of Functional Groups. University of California, Santa Cruz - Environment, Health and Safety.

- Nitriles – Knowledge and References. Taylor & Francis Online.

- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.

- The MSDS HyperGlossary: Nitrile.

- SAFETY DATA SHEET for p-(Trifluoromethoxy)phenol. Fisher Scientific.

- Fluorine Safety. Purdue University Department of Chemistry.

- Fluorine Safety Guidelines. Princeton University.

- SAFETY DATA SHEET for 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. Fisher Scientific.

- SAFETY DATA SHEET for a flammable organic compound. Thermo Fisher Scientific.

- Hexanenitrile Safety D

- SAFETY DATA SHEET for 3-(Trifluoromethoxy)phenylacetonitrile. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 4,4,4-Trifluoro-3-oxobutanenitrile. Angene Chemical.

- Material Safety Data Sheet - 2,4,6-Trifluorobenzonitrile, 99%. Cole-Parmer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

crystallographic data and structure of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile

An In-depth Technical Guide to the Crystallographic Analysis of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development.[1][2][3] The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. This guide provides a comprehensive overview of the crystallographic analysis of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, a compound of interest for its potential pharmacological applications. While specific crystallographic data for this exact molecule is not publicly available as of this writing, this document will serve as a detailed roadmap for its structural determination and the subsequent application of this invaluable data in a research and development setting.

We will delve into the theoretical underpinnings of single-crystal X-ray diffraction, the gold standard for molecular structure determination, and provide a practical, step-by-step guide to the experimental workflow.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind them, to empower you to apply these principles to your own research endeavors.

The Significance of Crystallographic Data in Drug Development

The journey of a drug from a lead compound to a clinical candidate is fraught with challenges. A deep understanding of the molecule's structure can significantly de-risk this process.[2] For a molecule like 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, crystallographic data provides critical insights into:

-

Conformational Analysis: The flexible hexanenitrile chain and the rotatable ether linkage can adopt numerous conformations. A crystal structure reveals the preferred low-energy conformation in the solid state, which can be crucial for understanding its binding to a biological target.

-

Intermolecular Interactions: The trifluorophenoxy group and the nitrile moiety are capable of engaging in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking. Identifying these interactions in the crystal lattice can inform the design of more potent and selective analogs.

-

Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can have profound implications for its solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphs.

-

Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogs with their biological activities, researchers can establish a clear SAR, guiding the optimization of the lead compound.[1]

The Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a meticulous process that can be broadly divided into three stages: crystal growth, data collection, and structure solution and refinement.[5][6]

Crystal Growth: The Art and Science of Nucleation

The first and often most challenging step is to grow a single crystal of sufficient size and quality. For a small organic molecule like 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, several techniques can be employed.[5]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a variety of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, dichloromethane) to assess its solubility. The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Controlled Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.

Causality Behind the Choice: Slow evaporation is a simple yet effective method for many organic compounds. The gradual increase in concentration allows for ordered molecular packing, which is essential for the formation of a high-quality single crystal.

Data Collection: Illuminating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[5][6] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement: From Data to a 3D Model

The final stage involves solving the "phase problem" to generate an initial electron density map and then refining the atomic model to best fit the experimental data.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The processed diffraction data is used to solve the crystal structure using direct methods or Patterson methods. This yields an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Illustrative Crystallographic Data and Structural Analysis

While the specific data for 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is not available, the following table presents a hypothetical but realistic set of crystallographic parameters that one might expect for a molecule of this type.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₃H₁₂F₃NO | Defines the elemental composition. |

| Formula Weight | 269.24 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 10.123, 8.456, 15.789 | Dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.4, 90 | Angles of the unit cell. |

| Volume (ų) | 1302.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calculated) | 1.372 g/cm³ | Calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Structural Insights:

A solved crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the conformation of the hexanenitrile chain would be clearly defined, and any non-planar arrangement of the trifluorophenoxy ring could be observed. Furthermore, the analysis of intermolecular contacts would reveal how the molecules pack in the crystal, highlighting the key interactions that stabilize the crystal lattice.

Visualizing the Workflow and Structural Implications

Diagrams are invaluable tools for visualizing complex processes and relationships.

Caption: The experimental workflow for determining the crystal structure.

Caption: The central role of crystal structure in drug design.

Conclusion: A Blueprint for Molecular Design

The crystallographic analysis of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile, and indeed any drug candidate, provides an unparalleled level of structural detail that is indispensable for modern drug discovery.[1][3] From guiding the synthesis of more potent analogs to ensuring the optimal solid-state properties of the final drug substance, X-ray crystallography is a powerful tool in the arsenal of the pharmaceutical scientist. This guide has outlined the key steps and considerations in obtaining and interpreting this vital data, providing a framework for the successful structural characterization of novel therapeutic agents.

References

- A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.

- X-ray Crystallography. Creative BioMart.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.

- The future of crystallography in drug discovery. PMC - NIH.

- Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. CCDC.

- The role of crystallography in drug design. PMC - NIH.

-

Cambridge Crystallographic Data Centre. Wikipedia. Available at: [Link]

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. migrationletters.com [migrationletters.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

Electronic Properties and Medicinal Chemistry Applications of 2,3,4-Trifluorophenoxy Derivatives

Executive Summary

The strategic incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern drug design. Among these, the 2,3,4-trifluorophenoxy group represents a highly specialized substituent that fundamentally alters the electronic, physicochemical, and pharmacokinetic profile of a parent molecule. By leveraging the extreme electronegativity of three asymmetrically positioned fluorine atoms, this functional group modulates the electron density of the phenoxy oxygen, significantly lowering the pKa of the parent phenol and inducing a strong, directional dipole moment. This whitepaper provides an in-depth technical analysis of the electronic properties of 2,3,4-trifluorophenoxy derivatives, exploring the causality behind their chemical behavior, their impact on target binding, and self-validating experimental workflows for their synthesis and characterization.

The Quantum and Electronic Nature of the 2,3,4-Trifluorophenoxy Moiety

The unique behavior of the 2,3,4-trifluorophenoxy group (-OC₆H₂F₃) arises from the competing electronic effects between the oxygen heteroatom and the fluorinated aromatic ring.

Inductive vs. Resonance Effects

In a standard phenoxy group, the oxygen atom donates electron density into the aromatic ring via resonance (+M effect), while weakly withdrawing electrons via induction (-I effect). However, the introduction of fluorine atoms at the 2 (ortho), 3 (meta), and 4 (para) positions drastically shifts this balance. Fluorine is the most electronegative element, and its primary mode of electronic influence is through strong inductive withdrawal (-I).

The cumulative -I effect of the three fluorine atoms drains electron density from the aromatic π -system. Consequently, the oxygen atom's lone pairs are pulled more tightly toward the electron-deficient ring, diminishing the oxygen's ability to donate electrons to the rest of the molecule. This renders the 2,3,4-trifluorophenoxy group a net electron-withdrawing substituent [2].

pKa Modulation and Dipole Induction

The electronegativity of halogens significantly alters the electron density of neighboring functional groups, shifting their pKa value by up to several logarithms [4]. Unsubstituted phenol has a pKa of ~10.0. In contrast, the pKa of 2,3,4-trifluorophenol drops to approximately 8.0. This 100-fold increase in acidity highlights the thermodynamic stability of the 2,3,4-trifluorophenoxide anion, where the negative charge is highly stabilized by the inductive pull of the fluorines. Furthermore, the asymmetric substitution pattern (2,3,4-) creates a strong, directional dipole moment that can dictate molecular packing and orthogonal multipolar interactions in biological environments [3].

Implications in Medicinal Chemistry

The electronic properties of the 2,3,4-trifluorophenoxy group translate directly into tangible benefits for drug development:

-

Enhanced Target Binding Affinity: The strong dipole moment and the electron-deficient nature of the fluorinated ring allow for unique orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls). For instance, in the development of Inosine 5′-Monophosphate Dehydrogenase (IMPDH) inhibitors for tuberculosis, the incorporation of 2,3,4-trifluorophenoxy derivatives has been shown to optimize π−π and ionic-dipole interactions within the enzyme's active site [1].

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). The presence of three fluorine atoms sterically and electronically shields the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes, preventing the formation of reactive quinone species [2].

-

Optimized Lipophilicity (logP): The highly non-polar nature of the C-F bonds increases the overall lipophilicity of the molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active compounds.

Quantitative Data Presentation

The table below summarizes the electronic and physical shifts induced by progressive fluorination of the phenoxy group.

| Substituent | Parent Phenol pKa | Est. Hammett σp | Inductive Effect (-I) | Resonance Effect (+M) | Relative Oxidation Potential Shift |